Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylate
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Overview
Description
Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate is a complex organic compound with a unique structure that includes a benzodiazole ring, an oxetane ring, and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Chloromethyl Group: Chloromethylation can be performed using formaldehyde and hydrochloric acid or other chloromethylating agents.
Attachment of the Oxetane Ring: The oxetane ring can be introduced via nucleophilic substitution reactions involving oxetane derivatives.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution can introduce various functional groups such as amines or ethers.
Scientific Research Applications
Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Materials Science: The compound’s properties may be exploited in the creation of advanced materials with specific functionalities, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzodiazole and oxetane rings can influence its binding affinity and specificity, while the chloromethyl group can participate in covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(chloromethyl)-1,3-benzodiazole-5-carboxylate: Lacks the oxetane ring, which may affect its reactivity and applications.
Methyl 2-(bromomethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can influence its chemical behavior.
Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzoxazole-5-carboxylate: Contains a benzoxazole ring instead of a benzodiazole ring, potentially altering its properties and applications.
Uniqueness
Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate is unique due to the combination of its structural features, including the benzodiazole ring, oxetane ring, and chloromethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C14H15ClN2O3 |
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Molecular Weight |
294.73 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylate |
InChI |
InChI=1S/C14H15ClN2O3/c1-19-14(18)9-2-3-11-12(6-9)17(13(7-15)16-11)8-10-4-5-20-10/h2-3,6,10H,4-5,7-8H2,1H3 |
InChI Key |
SLQIJFSQRNXACV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2CC3CCO3)CCl |
Origin of Product |
United States |
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